

Application Notes and Protocols for Coupling N-Methylated Amino Acids with DEPBT

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Compound of Interest

Compound Name: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one

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Introduction

N-methylation of amino acids is a key structural modification in medicinal chemistry, often employed to enhance the pharmacological properties of peptides. This modification can lead to increased metabolic stability, improved membrane permeability, and constrained conformations that may enhance binding affinity and selectivity for biological targets. However, the steric hindrance introduced by the N-methyl group presents a significant challenge during peptide synthesis, often resulting in low coupling yields and an increased risk of racemization.

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has emerged as a highly effective coupling reagent for overcoming these challenges. Its mechanism involves the formation of a stable active ester that reacts efficiently with the sterically hindered N-methylated amine, while remarkably suppressing racemization.^{[1][2]} These application notes provide detailed protocols for the use of DEPBT in coupling N-methylated amino acids in both solid-phase and solution-phase peptide synthesis, along with comparative data and troubleshooting guidelines.

Data Presentation: Performance of DEPBT in Coupling N-Methylated Amino Acids

The selection of an appropriate coupling reagent is critical for the successful incorporation of N-methylated amino acids. The following table summarizes the performance of DEPBT in comparison to other common coupling reagents, highlighting its efficacy in terms of yield and racemization control.

Coupling Reagent	N-Methylated Amino Acid	Coupling Partner	Solvent	Yield (%)	Racemization (%)	Reference
DEPBT	Boc-N-Me-Phe-OH	H-Pro-NH ₂	DMF	76	<2	[3]
DEPBT	Ibu-Tyr(tBu)-OH	H-Arg-NH ₂	DMF	76	>98 (dr)	[4][5]
HATU	Fmoc-N-Me-Leu-OH	Resin-bound peptide	DMF	High	Low-Moderate	[6]
PyBroP	Boc-N-Me-amino acid	Resin-bound peptide	DCM/DMF	High	Low	[7]
HBTU/HATU	Boc-N-Me-Val-OH	H-Me-Val-OMe	DCM	~90	<1	[3]
DIC/HOBt	Fmoc-Ser(tBu)-OH	H-L-Leu-OtBu	Various	Low-Moderate	Moderate	[6]

Note: "High," "Moderate," and "Low" are used where specific quantitative data was not available in the cited literature. The efficiency of coupling reactions is highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Solid-Phase Coupling of N-Methylated Amino Acids using DEPBT

This protocol describes the manual coupling of an N-methylated amino acid onto a growing peptide chain on a solid support (e.g., Rink Amide resin) using Fmoc-based chemistry.

Materials:

- Fmoc-protected N-methylated amino acid (1.5 equivalents)
- DEPBT (1.5 equivalents)
- Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 equivalents)
- Peptide-resin with a free N-terminal amine
- N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Standard reagents and solvents for Fmoc-SPPS (e.g., 20% piperidine in DMF for deprotection)
- Inert gas (Nitrogen or Argon)

Procedure:

- Resin Swelling: Swell the peptide-resin in DMF or DCM (approximately 10 mL per gram of resin) for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using standard procedures (e.g., treatment with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes).
- Washing: Thoroughly wash the resin with DMF (5 times), DCM (3 times), and then DMF again (3 times) to remove residual piperidine and byproducts.
- Coupling Reaction: a. In a separate vessel, dissolve the Fmoc-N-methylated amino acid (1.5 eq) and DEPBT (1.5 eq) in DMF or DCM. b. Add the solution to the swollen and deprotected

peptide-resin. c. Add DIPEA or Et₃N (3.0 eq) to the reaction vessel. d. Shake the mixture at room temperature under an inert atmosphere for 1-2 hours.[7]

- Monitoring the Coupling: Monitor the completion of the reaction using a qualitative test suitable for secondary amines, such as the bromophenol blue test. The Kaiser test is not reliable for N-methylated amines. If the test indicates incomplete coupling, a second coupling can be performed by repeating step 4.
- Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
- Chain Elongation: Proceed with the next deprotection and coupling cycle as required.

Protocol 2: Solution-Phase Coupling of N-Methylated Amino Acids using DEPBT

This protocol is suitable for the coupling of N-methylated amino acids in solution, which can be advantageous for the synthesis of smaller peptide fragments or for optimizing reaction conditions.

Materials:

- N-protected N-methylated amino acid (1.0 equivalent)
- Amino acid ester hydrochloride or other amine component (1.0 equivalent)
- DEPBT (1.1 - 1.2 equivalents)
- Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
- Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
- Inert gas (Nitrogen or Argon)

Procedure:

- Reactant Preparation: Dissolve the N-protected N-methylated amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in THF or DMF (approximately 2 mL per mmol of

amino acid ester) in a round-bottom flask under an inert atmosphere.[\[7\]](#)

- Base Addition: Add Et₃N or DIPEA (2.0 eq) to the reaction mixture. For couplings involving amino acids that are highly susceptible to racemization, it is recommended to cool the mixture to 0°C in an ice bath before the addition of DEPBT.[\[7\]](#) In such cases, a weaker base like sodium carbonate can also be considered.[\[7\]](#)
- Coupling Reagent Addition: Add DEPBT (1.1 - 1.2 eq) to the stirred solution.
- Reaction: Stir the reaction mixture for 1 to 2 hours at room temperature. If the reaction is performed at 0°C, it can be allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.
- Work-up: a. Monitor the reaction progress by Thin Layer Chromatography (TLC). b. Once the reaction is complete, filter the mixture to remove any precipitated byproducts. Rinse the solid with a small amount of the reaction solvent. c. The filtrate can be worked up by standard aqueous extraction procedures to remove water-soluble byproducts.
- Purification: Evaporate the solvent under reduced pressure to obtain the crude peptide. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 3: Determination of Racemization by HPLC

This protocol outlines a general method for determining the extent of racemization during the coupling of an N-methylated amino acid by analyzing the diastereomeric products using High-Performance Liquid Chromatography (HPLC).

Materials:

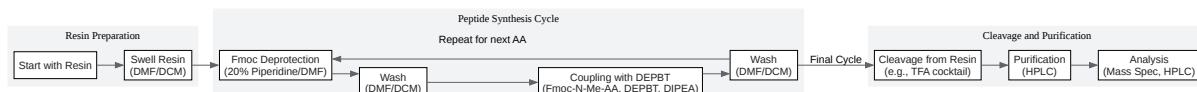
- Crude peptide sample from the coupling reaction
- Authentic standards of the desired L-L diastereomer and the potential L-D diastereomer (if available)
- HPLC system with a UV detector
- Chiral HPLC column (e.g., Chiraldex series) or a high-resolution reverse-phase column (e.g., C18)

- HPLC-grade solvents (e.g., acetonitrile, water, trifluoroacetic acid (TFA))

Procedure:

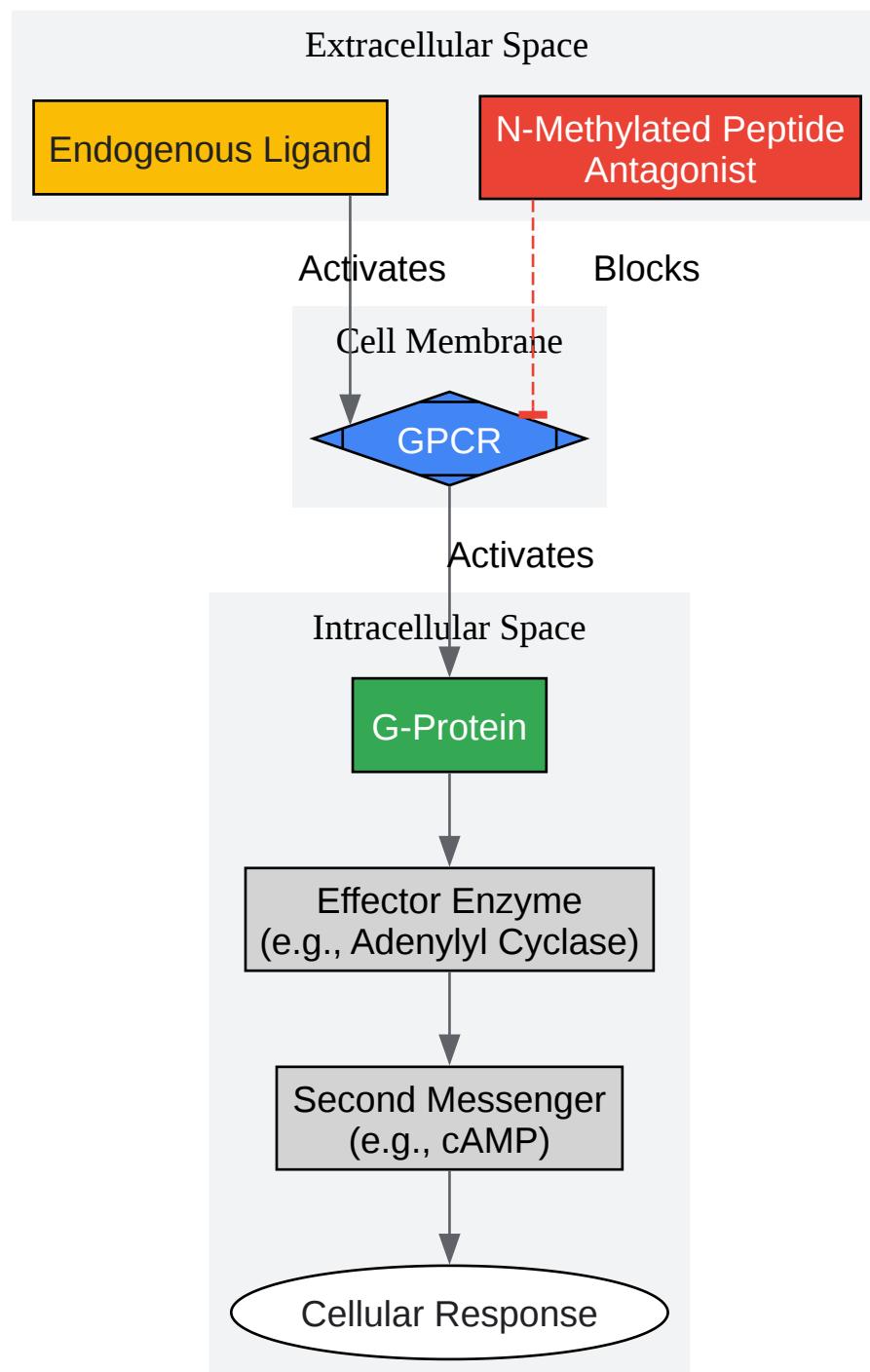
- Sample Preparation: a. Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water). b. Filter the sample through a 0.22 μ m syringe filter to remove any particulate matter.
- HPLC Analysis: a. Equilibrate the HPLC column with the initial mobile phase conditions. b. Inject the prepared sample onto the column. c. Elute the diastereomers using a suitable gradient of the mobile phase. A typical gradient for reverse-phase HPLC might be a linear gradient of acetonitrile in water with 0.1% TFA. d. Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).
- Data Analysis: a. Identify the peaks corresponding to the desired (L-L) and the racemized (L-D) diastereomers based on the retention times of the authentic standards, if available. In the absence of standards, the minor, later-eluting peak is often the diastereomeric impurity. b. Integrate the peak areas of both diastereomers. c. Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-D) / (Area(L-L) + Area(L-D))] x 100

Mandatory Visualizations

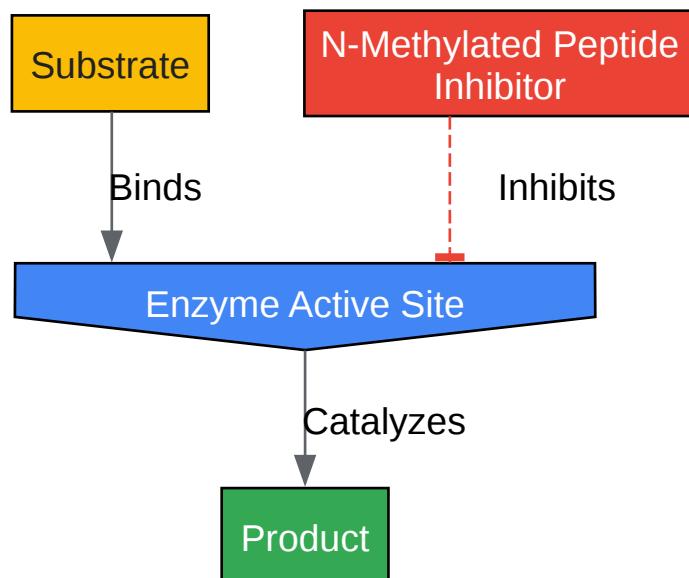


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